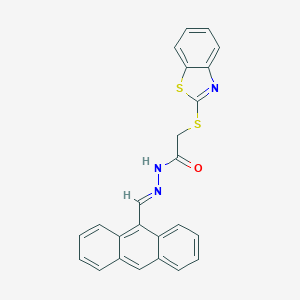

3-氯-N-(6-乙氧基-1,3-苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is a member of the benzothiazole family and contains a chloro and ethoxy group in its structure. In

作用机制

Target of Action

Similar compounds have been shown to target cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound can potentially disrupt this pathway, leading to reduced production of these inflammatory mediators .

Result of Action

The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential role in inhibiting COX enzymes and subsequently decreasing prostaglandin production .

实验室实验的优点和局限性

One advantage of using 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells, which makes it a valuable tool for studying cancer biology. However, one limitation of using this compound is that its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments.

未来方向

There are several future directions for research on 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide. One direction is to further study its potential as an anticancer agent and to investigate its mechanism of action. Another direction is to study its potential as an antibacterial and antifungal agent and to explore its mechanism of action in these applications. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and to identify any potential side effects.

合成方法

The synthesis of 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves the reaction of 6-ethoxy-2-mercaptobenzothiazole with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the target compound in good yield.

科学研究应用

抗菌活性

苯并噻唑衍生物因其抗菌特性而得到广泛研究。3-氯-N-(6-乙氧基-1,3-苯并噻唑-2-基)苯甲酰胺有可能应用于新型抗菌剂的研发。其结构使其能够与细菌酶或蛋白质相互作用,从而抑制微生物生长 .

抗氧化特性

该化合物的分子结构表明其可能具有抗氧化活性。抗氧化剂在对抗生物系统中的氧化应激方面至关重要,该化合物可以促进新型抗氧化剂的合成,帮助保护细胞免受损伤 .

金属螯合

众所周知,苯并噻唑可以螯合金属。该特定化合物可用于形成与各种金属的络合物,这些络合物可应用于催化或作为医学成像中的诊断剂 .

抗结核药

苯并噻唑衍生物作为潜在抗结核药的研究正在进行。鉴于其结构相似性,3-氯-N-(6-乙氧基-1,3-苯并噻唑-2-基)苯甲酰胺可能是针对结核分枝杆菌合成化合物的候选者 .

癌症研究

像3-氯-N-(6-乙氧基-1,3-苯并噻唑-2-基)苯甲酰胺这样的化合物由于其与各种生物靶标相互作用的能力而在癌症研究中引起了兴趣。它们可用于设计选择性靶向癌细胞而不伤害健康细胞的分子 .

酶抑制

苯并噻唑部分在结构上有利于酶抑制。可以探索该化合物对某些疾病中过度活跃的特定酶的潜在抑制作用,为治疗干预提供途径 .

有机合成

在有机化学领域,该化合物可以作为合成更复杂分子的构建块。其反应位点使其成为各种有机反应的多功能前体 .

药物开发

最后,苯并噻唑衍生物的药理学特征使其对药物开发具有吸引力。3-氯-N-(6-乙氧基-1,3-苯并噻唑-2-基)苯甲酰胺可能是创建具有改进疗效和减少副作用的新药的起点 .

属性

IUPAC Name |

3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c1-2-21-12-6-7-13-14(9-12)22-16(18-13)19-15(20)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODPTEDFIKTXCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-allyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B378151.png)

![2-[2-(4-methoxyphenyl)-1-methylvinyl]-6-methyl-5-phenyl-4(3H)-pyrimidinone](/img/structure/B378154.png)

![2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B378158.png)

![N-{[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(4-methoxyphenyl)amine](/img/structure/B378159.png)

![N-[4-({[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)phenyl]acetamide](/img/structure/B378160.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B378161.png)

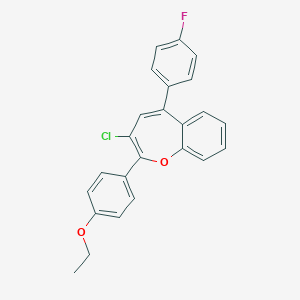

![1-[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]-N-(2-methoxyphenyl)methanimine](/img/structure/B378164.png)

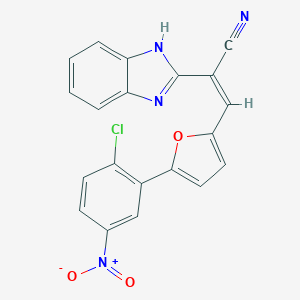

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B378165.png)

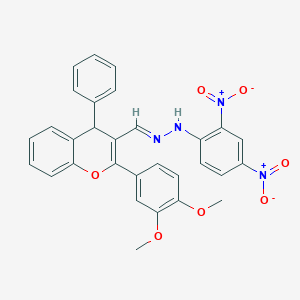

![N-[4-({[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]methylene}amino)phenyl]acetamide](/img/structure/B378166.png)

![1,1-Dichloro-1a-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B378167.png)